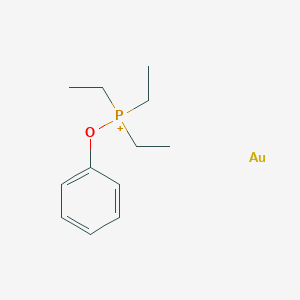
gold;triethyl(phenoxy)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold;triethyl(phenoxy)phosphanium is a compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups In this case, the phosphorus atom is bonded to three ethyl groups and one phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gold;triethyl(phenoxy)phosphanium typically involves the reaction of triethylphosphine with phenol in the presence of a gold precursor. One common method is to react triethylphosphine with phenol in the presence of a gold(I) chloride complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The resulting product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Gold;triethyl(phenoxy)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines .
Aplicaciones Científicas De Investigación
Gold;triethyl(phenoxy)phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Mecanismo De Acción
The mechanism by which gold;triethyl(phenoxy)phosphanium exerts its effects involves the interaction of the phosphorus atom with various molecular targets. In medicinal applications, the compound can inhibit thioredoxin reductase, an enzyme involved in maintaining redox homeostasis in cells. This inhibition leads to the accumulation of reactive oxygen species and induces apoptosis in cancer cells . Additionally, the compound can interact with other thiol-containing enzymes and proteins, disrupting their function .
Comparación Con Compuestos Similares
Gold;triethyl(phenoxy)phosphanium can be compared with other similar compounds, such as:
Triethylphosphine: Lacks the phenoxy group and has different reactivity and applications.
Triphenylphosphine: Contains phenyl groups instead of ethyl and phenoxy groups, leading to different chemical properties and uses.
Gold;triethylphosphine:
This compound is unique due to the presence of both ethyl and phenoxy groups, which confer distinct chemical properties and reactivity compared to other phosphines .
Propiedades
Número CAS |
90654-43-6 |
|---|---|
Fórmula molecular |
C12H20AuOP+ |
Peso molecular |
408.23 g/mol |
Nombre IUPAC |
gold;triethyl(phenoxy)phosphanium |
InChI |
InChI=1S/C12H20OP.Au/c1-4-14(5-2,6-3)13-12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;/q+1; |
Clave InChI |
HMHWMFVRDSHYLH-UHFFFAOYSA-N |
SMILES canónico |
CC[P+](CC)(CC)OC1=CC=CC=C1.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


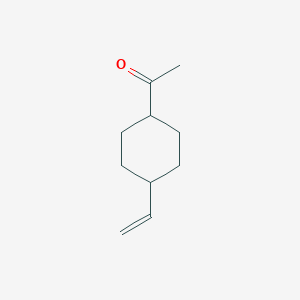

![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
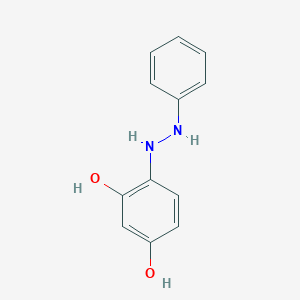
![1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14354739.png)
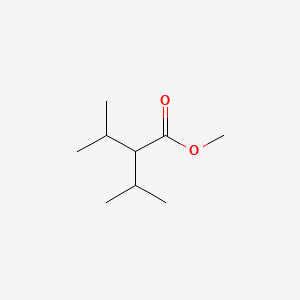

![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)



![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)
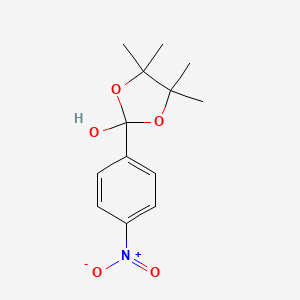
![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)
